4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside
Overview
Description
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a biochemical reagent widely used in glycobiology research. This compound is significant for studying the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This includes maintaining cleanroom standards and using specialized equipment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioglycoside linkage.
Reduction: Used to remove protecting groups.
Substitution: Involves replacing functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate free hydroxyl groups .
Scientific Research Applications
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is used extensively in scientific research, particularly in:
Chemistry: As a substrate in enzymatic reactions to study carbohydrate metabolism.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Potential therapeutic interventions targeting diabetes and metabolic disorders.
Industry: Drug discovery and development, especially for metabolic ailments
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes involved in glycan synthesis and degradation. It acts as a substrate for these enzymes, facilitating the study of their mechanisms and the pathways involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is unique due to its specific thioglycoside linkage, which makes it particularly useful for studying glycan-related enzymatic reactions. Its structural features allow for detailed exploration of carbohydrate metabolism and protein-glycan interactions .
Biological Activity
4-Methylphenyl 4,6-O-benzylidene-β-D-thioglucopyranoside (MTG) is a synthetic carbohydrate derivative that has garnered attention in glycobiology due to its unique structural features and potential biological activities. This compound serves as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. Understanding the biological activity of MTG can provide insights into its applications in medicinal chemistry, particularly in the development of therapeutics for metabolic disorders.
Molecular Characteristics
- Molecular Formula : CHOS
- Molecular Weight : 374.45 g/mol
- CAS Number : 868241-49-0
The compound features a thioglycoside linkage, which is significant for its interaction with glycosidases. The presence of a thiol group suggests potential applications in thiol-based reactions, enhancing its utility in biochemical research.
Structural Representation
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 374.45 g/mol |
CAS Number | 868241-49-0 |
Enzymatic Interactions
MTG acts as a substrate for glycosidases, facilitating studies on carbohydrate metabolism and protein-glycan interactions. Its unique thioglycoside structure allows it to inhibit specific glycosidases, which can be targeted for therapeutic interventions in conditions like diabetes and lysosomal storage disorders.
The biological activity of MTG is primarily attributed to its ability to interact with various enzymes involved in glycan synthesis and degradation:
- Inhibition of Glycosidases : By mimicking natural substrates, MTG can inhibit the activity of glycosidases, leading to altered carbohydrate metabolism.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and related proteins .
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological effects of MTG and related compounds:
Comparative Analysis with Related Compounds
Compound Name | Biological Activity |
---|---|
4-Methylphenyl 4,6-O-benzylidene-β-D-thioglucopyranoside | Glycosidase inhibition; potential antidiabetic effects |
4-Methylphenyl 4,6-O-benzylidene-β-D-galactopyranoside | Antimicrobial properties; enzyme inhibition |
Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Anticancer activity; apoptosis induction |
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-NPKOBNKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166886 | |
Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868241-49-0 | |
Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868241-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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